

Spectroscopic Profile of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde: A Comparative Analysis

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Compound of Interest

Compound Name: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

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A comprehensive spectroscopic analysis of **4'-Trifluoromethyl-biphenyl-4-carbaldehyde** reveals a unique spectral signature arising from the interplay of its constituent functional groups. This guide provides a comparative overview of its key spectroscopic data alongside related compounds, offering a valuable resource for researchers in drug discovery and materials science.

4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a substituted biphenyl aldehyde, is a molecule of interest in medicinal chemistry and organic synthesis. Its structural characterization relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding its spectral properties is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Comparative Spectroscopic Data

To facilitate a clear understanding of the spectroscopic features of **4'-Trifluoromethyl-biphenyl-4-carbaldehyde**, the following tables summarize its expected and reported spectral data in comparison with structurally related analogs.

Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)

Compound	Aldehyde Proton (CHO)	Aromatic Protons	Other Protons
4'-Trifluoromethyl-biphenyl-4-carbaldehyde	~10.0	~7.7-8.1	-
4-Formylbiphenyl	10.05	7.35-8.05	-
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde	10.01	7.20-7.91	2.43 (CH ₃)
4-(Trifluoromethyl)benzaldehyde	10.13	7.84-8.04	-

Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm)

Compound	Aldehyde Carbon (CHO)	Aromatic Carbons	Trifluoromethyl Carbon (CF ₃)	Other Carbons
4'-Trifluoromethyl-biphenyl-4-carbaldehyde	~192	~125-148	~124 (q)	-
4-Formylbiphenyl	191.7	127.2-147.0	-	-
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde	191.6	124.2-147.0	-	21.3 (CH ₃)
4-(Trifluoromethyl)benzaldehyde	191.1	123.4-138.7	123.4 (q)	-

Table 3: ¹⁹F NMR Spectral Data Comparison (Chemical Shifts in ppm)

Compound	Chemical Shift (δ)
4'-Trifluoromethyl-biphenyl-4-carbaldehyde	~ -62 to -64
3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl	-64.0
2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl	-64.2
4-(Trifluoromethyl)benzaldehyde	-63.2

Table 4: Key IR Absorption Frequencies (cm^{-1})

Compound	C=O Stretch (Aldehyde)	C-H Stretch (Aromatic)	C-F Stretch
4'-Trifluoromethyl-biphenyl-4-carbaldehyde	~1705	~3050	~1100-1350
4-Formylbiphenyl	~1700	~3030	-
Derivative of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde	1616 (C=N)	3034	1124

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M^+)	Key Fragments
4'-Trifluoromethyl-biphenyl-4-carbaldehyde	250	221 ($[M-CHO]^+$), 181 ($[M-CF_3]^+$)
Derivative of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde	355	340 ($[M-CH_3]^+$), 285 ($[M-CF_3]^+$)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of **4'-Trifluoromethyl-biphenyl-4-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **^1H NMR:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR:** Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **^{19}F NMR:** Acquire the spectrum using a fluorine-observe probe. A simple pulse-acquire sequence is typically sufficient.

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):** Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

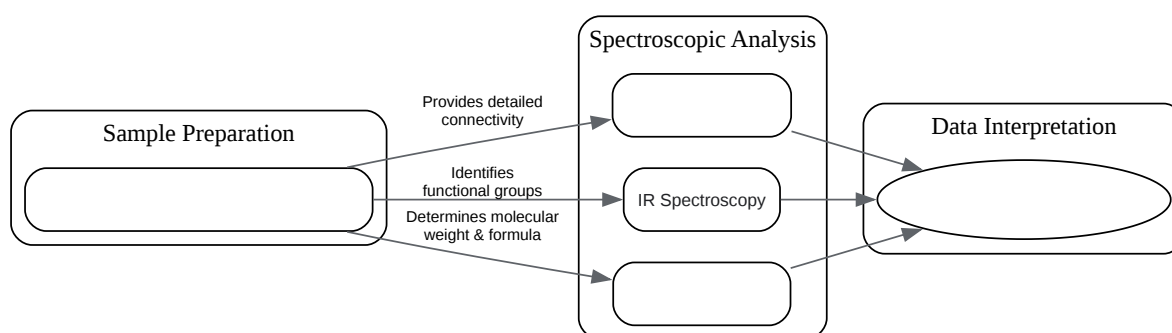
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300) to detect the molecular ion and characteristic fragment ions.

Visualization of the Spectroscopic Workflow

The logical flow of the spectroscopic characterization process can be visualized as follows:



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **4'-Trifluoromethyl-biphenyl-4-carbaldehyde**. By comparing its spectral data with those of related molecules, researchers can confidently identify and characterize this important synthetic building block.

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